An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, explore rational synthetic approaches, and discuss its potential applications in drug discovery, grounded in the established biological significance of the indazole scaffold.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse and potent biological activities.[1][2] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] The specific substitution pattern on this core dictates the molecule's interaction with biological targets. Indazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and antiemetic support for chemotherapy (e.g., Granisetron).[2] The versatility of the indazole nucleus makes novel, functionalized analogues like 7-Bromo-2-methyl-2H-indazole-3-carbonitrile attractive targets for synthesis and biological evaluation.
Core Physicochemical Properties
Understanding the fundamental properties of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is essential for its handling, formulation, and application in research settings.
| Property | Value | Source |
| IUPAC Name | 7-Bromo-2-methyl-2H-indazole-3-carbonitrile | N/A |
| CAS Number | 1518113-22-8 | [3][4][5] |
| Molecular Formula | C₉H₆BrN₃ | [4] |
| Molecular Weight | 236.07 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge |
Synthesis and Mechanistic Considerations
While a specific, published protocol for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is not available, a highly plausible and efficient route can be designed based on well-established methodologies for the construction of 2H-indazoles. A common and effective strategy involves a copper-catalyzed, one-pot, three-component reaction.[6]
Proposed Synthetic Pathway
A logical approach would utilize a substituted 2-bromobenzaldehyde as the starting material. The key steps are:
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Condensation: Reaction of 2,6-dibromobenzonitrile with methylamine to form an intermediate N-methyl imine.
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Cyclization: An intramolecular cyclization reaction to form the indazole ring.
A more general and widely applicable method for 2H-indazole synthesis starts from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper source.[6] This highlights the importance of the C-N and N-N bond-forming capabilities of copper catalysts in the synthesis of such heterocyclic systems.[6]
The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted 2H-indazole-3-carbonitrile, which can be adapted for the target molecule.
Caption: Proposed synthetic workflow for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile.
Causality in Experimental Design
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Choice of Starting Material: 2-bromo-substituted benzonitriles are common precursors because the bromine atom can serve as a leaving group or participate in metal-catalyzed cross-coupling reactions for further functionalization. The amino group provides the second nitrogen required for the pyrazole ring of the indazole.
-
N-Alkylation: The introduction of the methyl group at the N-2 position is a key step. The regioselectivity of N-alkylation of indazoles can be challenging, as the N-1 position is often thermodynamically favored.[1] However, specific reaction conditions can be optimized to favor the desired N-2 isomer.
-
Cyclization Method: Diazotization of an ortho-amino group followed by intramolecular cyclization is a classic and effective method for forming the indazole ring system. The specific conditions (acid, temperature) would need to be carefully controlled to ensure high yield and prevent side reactions.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data requires experimental measurement. However, based on the structure and data from similar compounds, we can predict the key features of the NMR and Mass Spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.
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Aromatic Region (approx. 7.0 - 8.0 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and their integration (1H each) will be indicative of their relative positions.
-
N-Methyl Signal (approx. 3.8 - 4.2 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the N-2 nitrogen.
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C3-Proton (if present): The target molecule has a nitrile group at C3, so there will be no proton signal from this position.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Aromatic Carbons (approx. 110 - 150 ppm): Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring (C3 and C3a). The carbon attached to the bromine (C7) will be shifted, and its signal may be less intense.
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Nitrile Carbon (approx. 115 - 120 ppm): A characteristic signal for the carbon of the -C≡N group.
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N-Methyl Carbon (approx. 30 - 35 ppm): A signal for the methyl carbon.
Predicted Mass Spectrum
The mass spectrum (e.g., by Electrospray Ionization, ESI) should show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The expected m/z values would be approximately 235 and 237. The [M+H]⁺ adduct would be observed at m/z 236 and 238.
Reactivity and Potential for Further Functionalization
The structure of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile offers several sites for further chemical modification, making it a versatile building block for creating a library of related compounds.
Caption: Key reactivity sites on the 7-Bromo-2-methyl-2H-indazole-3-carbonitrile scaffold.
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C7-Bromine Atom: This is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling extensive structure-activity relationship (SAR) studies.
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C3-Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these functional groups can then be used for further derivatization, such as in peptide coupling reactions.
-
Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
Potential Applications in Drug Discovery
The indazole core is a well-established pharmacophore. Derivatives have shown a broad spectrum of pharmacological activities, including:
-
Anti-cancer: Many indazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation.[1]
-
Anti-inflammatory: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial: Research has also explored indazole derivatives as potential agents against bacteria, fungi, and protozoa.[2]
Given this precedent, 7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a valuable scaffold for the development of new therapeutic agents. The specific combination of the bromo, methyl, and nitrile groups provides a unique electronic and steric profile that could lead to novel biological activities upon further derivatization and screening.
Conclusion
7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is feasible through established chemical methodologies. Its structural features, particularly the reactive bromine atom and nitrile group, make it an excellent starting point for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Wang, L., et al. (2015). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Chinese Chemical Letters, 26(1), 85-88. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
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Pérez-Villanueva, M., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. Available at: [Link]
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Singh, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 28-44. Available at: [Link]
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Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters, 15(24), 6278–6281. Available at: [Link]
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